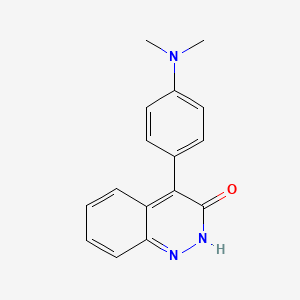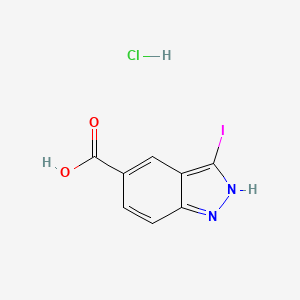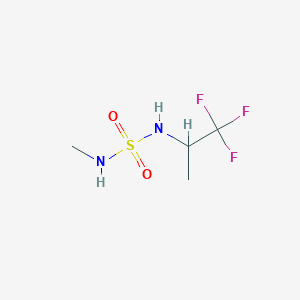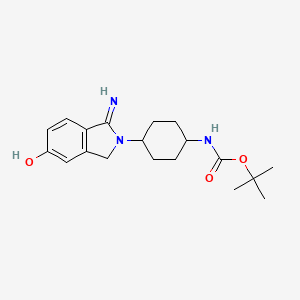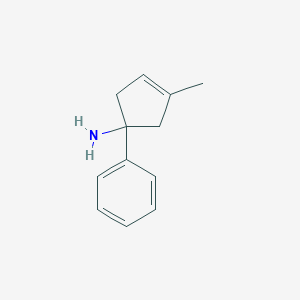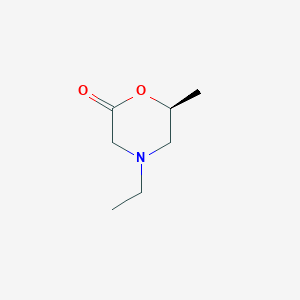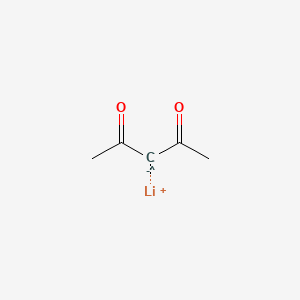
Lithiumacetylacetonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Pentanedione, ion(1-), lithium (1:1), also known as lithium acetylacetonate, is an inorganic compound with the molecular formula C₅H₆LiO₂ and a molecular weight of 105.0409 g/mol . This compound is a lithium salt of 2,4-pentanedione, which is commonly referred to as acetylacetone. It is known for its unique blend of reactivity and stability, making it a valuable asset in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pentanedione, ion(1-), lithium (1:1) typically involves the reaction of lithium hydroxide or lithium carbonate with 2,4-pentanedione in an appropriate solvent. The reaction proceeds as follows:
LiOH+C5H8O2→C5H6LiO2+H2O
In this reaction, lithium hydroxide reacts with 2,4-pentanedione to form lithium acetylacetonate and water. The reaction is usually carried out under mild conditions, and the product is isolated by evaporation of the solvent and subsequent crystallization .
Industrial Production Methods
Industrial production of 2,4-Pentanedione, ion(1-), lithium (1:1) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient separation techniques to ensure high purity and yield. The product is typically obtained as a solid with a purity of 97% .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Pentanedione, ion(1-), lithium (1:1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lithium acetate and other oxidation products.
Reduction: It can be reduced to form lithium enolate and other reduction products.
Substitution: The compound can undergo substitution reactions where the lithium ion is replaced by other metal ions or organic groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic and inorganic acids and bases. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include lithium acetate, lithium enolate, and various substituted acetylacetonates, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2,4-Pentanedione, ion(1-), lithium (1:1) has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2,4-Pentanedione, ion(1-), lithium (1:1) involves its ability to form stable complexes with various metal ions. The lithium ion coordinates with the oxygen atoms of the acetylacetonate ligand, forming a chelate complex. This complexation enhances the stability and reactivity of the compound, making it useful in various catalytic and biochemical applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2,4-Pentanedione, ion(1-), lithium (1:1) include:
Sodium acetylacetonate: A sodium salt of acetylacetone with similar reactivity and applications.
Potassium acetylacetonate: A potassium salt of acetylacetone used in similar catalytic and biochemical applications.
Calcium acetylacetonate: A calcium salt of acetylacetone with applications in material science and catalysis.
Uniqueness
What sets 2,4-Pentanedione, ion(1-), lithium (1:1) apart from these similar compounds is its unique combination of reactivity and stability, which is attributed to the specific coordination chemistry of lithium ions. This makes it particularly valuable in applications where high stability and reactivity are required, such as in the production of advanced materials and catalysts .
Propriétés
Formule moléculaire |
C5H6LiO2 |
|---|---|
Poids moléculaire |
105.1 g/mol |
InChI |
InChI=1S/C5H6O2.Li/c1-4(6)3-5(2)7;/h1-2H3;/q-1;+1 |
Clé InChI |
OFQLXBROGCAVLM-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CC(=O)[C-]C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


